Dihydroxyphenylene thiosulfonate
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Overview
Description
Dihydroxyphenylene thiosulfonate is a compound that has garnered interest in various scientific fields due to its unique chemical properties. It is a polymeric mixture containing between 2 and 6 repeat units of 2,4-dihydroxyphenylene with a thiosulfonate group joined at the end . This compound is under laboratory studies in Russia as a potential regulator of cell metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroxyphenylene thiosulfonate can be synthesized through various methods. One common approach involves the oxidative dimerization of thiols . Another method includes the oxidation of disulfides . Additionally, the reduction of sulfonyl chlorides or the decomposition of sulfonyl hydrazines can also yield thiosulfonates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Dihydroxyphenylene thiosulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄), and iodine (I₂).
Reduction: Reducing agents such as zinc (Zn), samarium (Sm), and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using thiols and sulfonyl halides.
Major Products
The major products formed from these reactions include symmetrical and unsymmetrical thiosulfonates, sulfenylated compounds, and various sulfonyl derivatives .
Scientific Research Applications
Dihydroxyphenylene thiosulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dihydroxyphenylene thiosulfonate exerts its effects is not fully understood. It is purported to affect mitochondrial function, potentially by inhibiting mitochondrial respiration and dehydrogenases . these claims have not been substantiated by high-quality, peer-reviewed research .
Comparison with Similar Compounds
Similar Compounds
Meldonium: Another compound studied for its potential effects on cell metabolism.
Trimetazidine: Used in the treatment of angina pectoris and also affects mitochondrial function.
Uniqueness
Dihydroxyphenylene thiosulfonate is unique due to its polymeric structure and the presence of multiple hydroxyl and thiosulfonate groups, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
71240-48-7 |
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Molecular Formula |
C6H6O5S2 |
Molecular Weight |
222.2 g/mol |
IUPAC Name |
1,4-dihydroxy-2-sulfosulfanylbenzene |
InChI |
InChI=1S/C6H6O5S2/c7-4-1-2-5(8)6(3-4)12-13(9,10)11/h1-3,7-8H,(H,9,10,11) |
InChI Key |
LCXUEMRAQHEFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)SS(=O)(=O)O)O |
Origin of Product |
United States |
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